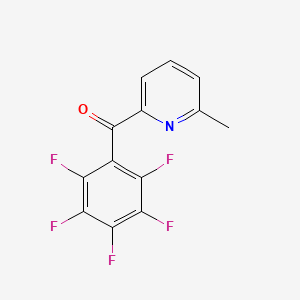
6-メチル-2-(ペンタフルオロベンゾイル)ピリジン
説明
6-Methyl-2-(pentafluorobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H6F5NO and its molecular weight is 287.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(pentafluorobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(pentafluorobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬産業
6-メチル-2-(ペンタフルオロベンゾイル)ピリジン: は、農薬産業において重要な役割を果たします。 その誘導体は、フッ素原子のユニークな物理化学的特性とピリジン部分の特性により、害虫から作物を保護するために使用されています 。 この化合物は、農薬の特性を変更し、その効力と選択性を向上させる化学物質のクラスの一部です .
医薬品用途
製薬部門では、6-メチル-2-(ペンタフルオロベンゾイル)ピリジン誘導体は、その生物学的活性のために使用されています。 これらの誘導体は、フッ素の特性とピリジン構造の組み合わせにより、生物系と効果的に相互作用すると考えられています 。 これにより、新しい医薬品の開発において貴重なものになります。
材料科学
この化合物は、材料科学においても関連しており、その誘導体は高度な材料の合成に使用されています。 ペンタフルオロベンゾイル基の存在により、材料に独自の電子特性と構造特性を付与することができ、特定の特性を持つ新規材料の開発に役立ちます .
工業用途
工業用途では、6-メチル-2-(ペンタフルオロベンゾイル)ピリジンは、さまざまな化学プロセスに関与し、より複雑な化合物の合成の中間体として役立ちます。 その誘導体は、安定性と反応性により、ファインケミカルやポリマーの製造に使用されています .
環境科学
6-メチル-2-(ペンタフルオロベンゾイル)ピリジンの環境用途には、環境モニタリングと修復プロセスにおける使用が含まれます。 その誘導体は、さまざまな物質との特定の相互作用により、汚染物質を検出および定量化するために使用できます .
分析化学
分析化学では、6-メチル-2-(ペンタフルオロベンゾイル)ピリジンは、さまざまな分析方法で試薬として使用されます。 クロマトグラフィーマーカーまたは誘導化剤として機能し、複雑な混合物の検出と分析を支援できます .
生化学研究
この化合物は、生化学研究において、生物学的プロセスと相互作用の研究に使用されており、用途があります。 その誘導体は、生化学アッセイでプローブまたは阻害剤として機能し、酵素やその他のタンパク質の機能を理解することができます .
有機合成
最後に、有機合成では、6-メチル-2-(ペンタフルオロベンゾイル)ピリジンは貴重なビルディングブロックです。 その反応性と有機化合物にフッ素を導入する能力により、医薬品や農薬を含む複雑な有機分子を構築するために使用されます .
生物活性
6-Methyl-2-(pentafluorobenzoyl)pyridine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a pentafluorobenzoyl moiety. This compound, with the molecular formula and a molecular weight of 287.18 g/mol, has gained attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and analytical chemistry.
Chemical Structure
The structural representation of 6-Methyl-2-(pentafluorobenzoyl)pyridine can be denoted as follows:
Biological Activity Overview
Research indicates that pyridine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of 6-Methyl-2-(pentafluorobenzoyl)pyridine is primarily evaluated through its interaction with various biological targets and its effects on cell viability.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell lines (e.g., HeLa, A549) |
| Antimicrobial | Potential activity against various bacterial strains |
| Anti-inflammatory | Possible reduction in inflammatory markers |
Anticancer Activity
A study investigating the structure-antiproliferative activity relationship of pyridine derivatives highlighted that compounds with specific functional groups exhibit improved antiproliferative activity against human cancer cell lines. The presence of electronegative substituents, such as the pentafluorobenzoyl moiety in 6-Methyl-2-(pentafluorobenzoyl)pyridine, may enhance its interaction with cellular targets, leading to decreased IC50 values in assays against cell lines like HeLa and MDA-MB-231 .
Case Study: Cell Line Interaction
In vitro studies have shown that 6-Methyl-2-(pentafluorobenzoyl)pyridine significantly inhibits cell growth in various cancer cell lines. For instance:
- HeLa Cells : IC50 values were observed to be lower than 10 µM.
- A549 Cells : The compound demonstrated effective cytotoxicity with an IC50 value around 8 µM.
These findings suggest that the compound's structural features contribute to its efficacy as an antiproliferative agent.
Antimicrobial Activity
The antimicrobial potential of 6-Methyl-2-(pentafluorobenzoyl)pyridine has not been extensively documented; however, similar pyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The unique electronegative properties of the pentafluorobenzoyl group might enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects.
Table 2: Comparative Antimicrobial Activity
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 6-Methyl-2-(pentafluorobenzoyl)pyridine | TBD (To Be Determined) |
| Pyridine Derivative A | 50 µg/mL |
| Pyridine Derivative B | 40 µg/mL |
特性
IUPAC Name |
(6-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-3-2-4-6(19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOLEZNZHNHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















